N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine
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Overview
Description
N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl chloride and isopropylamine.
Reaction: The 2-chloro-4-fluorobenzyl chloride is reacted with isopropylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours until the reaction is complete.
Purification: The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(2-Chloro-4-fluorophenyl)methyl]ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-2-amine.
N-[(2-Chloro-4-fluorophenyl)methyl]butan-2-amine: Similar structure but with a butan-2-amine group instead of propan-2-amine.
Uniqueness
N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the propan-2-amine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7,13H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQCDBZECWZSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592484 |
Source
|
Record name | N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823189-82-8 |
Source
|
Record name | 2-Chloro-4-fluoro-N-(1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823189-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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